beta-(1-Azulenyl)-l-alanine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2S)-2-amino-3-azulen-1-ylpropanoic acid |
InChI |
InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-7-6-9-4-2-1-3-5-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 |
InChI Key |
OFJOITXZODXNIG-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C2C=CC(=C2C=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Biocatalytic Production of β 1 Azulenyl L Alanine
Chemoenzymatic Synthesis Pathways
Chemoenzymatic strategies for the synthesis of β-(1-azulenyl)-L-alanine leverage the precision of enzymatic catalysis combined with the versatility of organic chemistry. These multi-step approaches have been instrumental in the initial production of enantiomerically pure AzAla.
Malonic Ester Condensation and Enzymatic Resolution with Acylase I
An early and notable synthesis of enantiomerically pure β-(1-azulenyl)-L-alanine was achieved through a process involving malonic ester condensation followed by enzymatic resolution. mdpi.com This method begins with the Knoevenagel condensation of azulene-1-carboxaldehyde with a malonic ester, which, after subsequent reduction and hydrolysis, yields a racemic mixture of N-acetyl-β-(1-azulenyl)-alanine.
The crucial step for obtaining the desired L-enantiomer is the enantioselective deacetylation of the racemic N-acetyl amino acid using the enzyme Acylase I. mdpi.com This enzyme specifically hydrolyzes the acetyl group from the L-enantiomer, leaving the D-enantiomer acetylated. The free L-amino acid can then be separated from the unreacted N-acetyl-D-amino acid. This chemoenzymatic route was pivotal in making enantiomerically pure AzAla accessible for initial studies. mdpi.com
Negishi Cross-Coupling Approaches for Azulene (B44059) Derivatives
A powerful and more recent chemical synthesis of β-(1-azulenyl)-L-alanine utilizes a Negishi cross-coupling reaction. nih.govsmolecule.com This approach has proven to be a robust method for creating unnatural tryptophan analogs. nih.govsmolecule.com The synthesis involves the coupling of an organozinc reagent derived from an azulene precursor with a suitable amino acid-derived electrophile. nih.govthieme-connect.de
Specifically, the synthesis starts with the preparation of an azulenylzinc reagent from the corresponding iodoazulene. nih.govthieme-connect.deacs.org This organometallic intermediate is then coupled with a protected serine-derived β-iodoalanine derivative in the presence of a palladium catalyst. nih.gov This carbon-carbon bond-forming reaction directly installs the azulene moiety onto the alanine (B10760859) backbone. Subsequent deprotection steps yield the final product, β-(1-azulenyl)-L-alanine. nih.gov This method offers a convergent and efficient route to AzAla and has been successfully employed in the synthesis of AzAla-containing peptides. nih.govsmolecule.com
Engineered Biocatalytic Routes via Tryptophan Synthase β-Subunit (TrpB) Variants
The limitations and costs associated with multi-step chemical syntheses have driven the development of more direct and sustainable biocatalytic methods for producing β-(1-azulenyl)-L-alanine. nih.gov The β-subunit of tryptophan synthase (TrpB), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that naturally synthesizes L-tryptophan from indole (B1671886) and L-serine, has emerged as a prime candidate for this purpose. nih.govcaltech.edu
Directed Evolution and Enzyme Engineering for Scalable Production
The wild-type TrpB enzyme exhibits negligible activity towards the non-native substrate azulene. nih.gov To overcome this, directed evolution and rational enzyme engineering have been employed to create TrpB variants with significantly enhanced catalytic efficiency for AzAla synthesis. nih.govcaltech.edu Through iterative rounds of mutagenesis and screening, researchers have identified key mutations that unlock and improve the enzyme's ability to accept azulene as a substrate. nih.govbiorxiv.org
These engineering efforts have led to the development of highly active TrpB variants capable of producing enantiomerically pure (>99% ee) β-(1-azulenyl)-L-alanine on a gram scale in a single enzymatic step from commercially available azulene and L-serine. nih.gov This one-step biocatalytic process represents a significant advancement, offering a more efficient and environmentally friendly alternative to chemical synthesis. nih.gov
| Engineered Enzyme | Key Features | Production Scale | Enantiomeric Purity |
| Engineered TrpB | Accepts azulene as a substrate | Gram scale | >99% ee |
Mechanistic Insights into TrpB-Catalyzed Azulene Incorporation
The ability of engineered TrpB to catalyze the formation of β-(1-azulenyl)-L-alanine has provided valuable insights into the enzyme's mechanism and promiscuity. nih.govresearchgate.net The native reaction with indole is thought to proceed through a Friedel-Crafts-like alkylation. researchgate.net For the non-native substrate azulene, it is hypothesized that the enzyme's active site can stabilize the aromatic ions of azulene, facilitating its nucleophilic attack on the amino-acrylate intermediate derived from serine. nih.govcaltech.edu
A key discovery was the role of a universally conserved catalytic glutamate (B1630785) residue (E105 in Pyrococcus furiosus TrpB) in the active site. nih.govresearchgate.net Mutation of this glutamate to glycine (B1666218) had only a modest effect on the native reaction with indole but completely abolished the activity with azulene. nih.gov This finding suggests that this glutamate residue is crucial for activating azulene, likely by stabilizing the aromatic ion to promote the C-C bond formation. nih.govresearchgate.net
Optimization of Reaction Conditions for Enzymatic Synthesis
Maximizing the yield and efficiency of the biocatalytic synthesis of β-(1-azulenyl)-L-alanine requires careful optimization of reaction conditions. Factors such as temperature, pH, substrate concentrations, and enzyme loading are critical. Engineered TrpB variants from thermophilic organisms, such as Pyrococcus furiosus and Thermotoga maritima, often exhibit high stability and activity at elevated temperatures, which can improve reaction rates. biorxiv.orgresearchgate.netgoogle.com
The optimization process typically involves systematic variation of these parameters to find the optimal balance for maximizing product formation while minimizing enzyme inactivation and substrate degradation. The use of engineered TrpB variants has enabled the synthesis to be performed in aqueous media under mild conditions, further highlighting the advantages of this biocatalytic approach. nih.govgoogle.com
| Parameter | Optimal Condition | Rationale |
| Enzyme | Engineered TrpB variant | High activity and selectivity for azulene |
| Substrates | Azulene and L-serine | Readily available starting materials |
| Solvent | Aqueous buffer | Environmentally friendly and compatible with enzyme |
| Temperature | Elevated (organism-dependent) | Increased reaction rates for thermophilic enzymes |
Spectroscopic Characterization and Advanced Applications of Azala As an Intrinsic Probe
Differentiated Spectroscopic Signatures of AzAla Relative to Tryptophan
AzAla, a pseudoisosteric analog of tryptophan, possesses an azulene (B44059) moiety in place of the indole (B1671886) group. nih.govresearchgate.net This substitution results in significantly different and, in many cases, more favorable photophysical properties for a fluorescent probe. nih.gov While tryptophan's fluorescence is a cornerstone of intrinsic protein fluorescence, its sensitivity to the local environment can complicate data interpretation. nih.govnih.govbmglabtech.com AzAla overcomes many of these limitations, providing a more robust and unambiguous tool for analysis. scite.airsc.org
A primary advantage of AzAla is its distinct absorption spectrum relative to tryptophan and other native amino acids. researchgate.netnih.gov The azulene chromophore has several electronic transitions, with the S₂–S₀ transition being particularly useful. nih.gov This transition is centered around 342 nm, a wavelength where tryptophan and tyrosine have negligible absorbance. nih.govresearchgate.netacs.org Consequently, AzAla can be selectively excited in proteins that contain multiple tryptophan residues, allowing for site-specific investigation without interference from background fluorescence. nih.govmdpi.com Tryptophan, by contrast, is typically excited around 280 nm, a region where other aromatic residues can also absorb light. atlantis-press.com
The emission profile of AzAla is also distinct. Upon excitation of the S₂ state, it emits a characteristic deep-blue fluorescence with a maximum typically observed around 380-382 nm. researchgate.netacs.orgmdpi.com This emission is relatively narrow compared to the broad emission spectrum of tryptophan. nih.gov
Table 1: Comparison of Spectroscopic Properties of AzAla and Tryptophan
| Property | beta-(1-Azulenyl)-l-alanine (AzAla) | L-Tryptophan (Trp) |
| Typical Excitation Max (λex) | ~342 nm nih.govacs.org | ~280 nm atlantis-press.com |
| Typical Emission Max (λem) | ~380 nm researchgate.netbath.ac.uk | 310–360 nm (environment-dependent) nih.gov |
| Extinction Coefficient (ε) | ~4,200 M⁻¹cm⁻¹ at 342 nm nih.govresearchgate.net | ~5,500 M⁻¹cm⁻¹ at 280 nm rsc.org |
| Fluorescence Decay | Simple, monoexponential nih.govnih.gov | Complex, multi-exponential nih.govpnas.org |
Perhaps the most significant advantage of AzAla is the insensitivity of its fluorescence to the local environment. researchgate.netscite.airsc.org Tryptophan's fluorescence is highly sensitive to solvent polarity; its emission maximum can shift from approximately 310 nm in a nonpolar, buried environment to over 350 nm when fully exposed to an aqueous solvent. nih.gov This sensitivity, while useful for studying protein folding, can complicate the analysis of binding events or conformational changes where the local environment is also altered. nih.govnih.gov
In stark contrast, AzAla's fluorescence emission maximum and quantum yield show minimal dependence on solvent polarity or its position within a peptide or protein. nih.govresearchgate.net Studies have shown that when AzAla is incorporated into peptides and exposed to solvents of varying polarity, its emission maximum shifts by only a few nanometers. nih.gov For instance, one study noted only a 6 nm red shift when moving from a polar to a less polar solvent. nih.gov Similarly, when an AzAla-containing peptide was inserted into a lipid bilayer, it exhibited no significant fluorescence emission shift, whereas a tryptophan-containing peptide showed a shift of over 10 nm. scite.ai This environmental insensitivity ensures that observed changes in fluorescence intensity can be more confidently attributed to specific phenomena like quenching or energy transfer, rather than ambiguous changes in local hydrophobicity. nih.govresearchgate.net
Table 2: Fluorescence Emission of N-Acetyl-(AzulylAlanine)-propylamide (NAAzAP) in Various Solvents
| Solvent | Emission Max (λem) | Relative Intensity Change |
| Acetonitrile | ~378 nm | Baseline |
| Dioxane | ~381 nm | ~12% increase |
| Cyclohexane | ~384 nm | ~12-15% increase |
Data adapted from studies on AzAla diamide (B1670390) derivatives, which mimic the peptide backbone environment. nih.gov
Quantitative Fluorescence Spectroscopy Methodologies
The robust photophysical properties of AzAla make it particularly well-suited for quantitative biophysical techniques.
The fluorescence quantum yield (Φ), which describes the efficiency of the fluorescence process, is a critical parameter in quantitative studies. For tryptophan, the quantum yield can vary dramatically, ranging from over 0.3 down to 0.01 depending on its local environment and quenching interactions. nih.gov This variability complicates quantitative measurements like FRET. nih.gov
AzAla, however, has a quantum yield that is comparable to that of tryptophan but remains relatively constant across different environments. researchgate.netnih.gov For example, the quantum yield of AzAla was not significantly altered upon its incorporation into a peptide. nih.gov This stability simplifies quantitative analysis, as changes in fluorescence intensity can be directly related to the concentration of the fluorophore or the efficiency of a specific quenching or energy transfer process, without the need to correct for environmentally induced fluctuations in brightness. nih.gov
Fluorescence lifetime measurements provide insights into the dynamic environment of a fluorophore. Tryptophan typically exhibits complex, multi-exponential fluorescence decay kinetics, which can be challenging to interpret and may arise from different rotational conformations (rotamers) or heterogeneous local environments. nih.govpnas.org
AzAla simplifies this type of analysis considerably by displaying a simple, monoexponential fluorescence decay. nih.govnih.gov This straightforward decay behavior means that changes in the fluorescence lifetime can be more easily and unambiguously correlated with specific molecular events, such as the binding of a ligand or a change in protein conformation, providing clearer insights into conformational dynamics. nih.gov
Förster Resonance Energy Transfer (FRET) Applications
Förster Resonance Energy Transfer (FRET) is a technique that measures the distance between a donor fluorophore and an acceptor chromophore. The efficiency of FRET is highly dependent on several factors, including the quantum yield of the donor and the spectral overlap between the donor's emission and the acceptor's absorption. nih.gov
The properties of AzAla make it an excellent FRET probe. nih.gov Its environmental insensitivity is a major asset; because its quantum yield does not change with the local environment, a significant variable in FRET efficiency calculations is eliminated. nih.govnih.gov This allows for more accurate distance measurements, as changes in FRET efficiency can be more directly attributed to changes in the distance between the donor and acceptor. nih.gov
AzAla has been successfully used as a FRET acceptor. In one study, it was paired with a fluorescein (B123965) donor to monitor the aggregation of synthetic peptides. mdpi.com As the peptides aggregated, the distance between the donor and the AzAla acceptor decreased, leading to an increase in FRET efficiency, which was observed as quenching of the donor's fluorescence. mdpi.com Its utility as a probe for protein-protein interactions has also been demonstrated, where weak quenching of AzAla fluorescence by nearby methionine residues in a binding partner allowed for straightforward determination of binding stoichiometry. nih.govbath.ac.uk
AzAla as a Donor/Acceptor in Protein-Protein Interaction Studies
The non-canonical amino acid this compound (AzAla) serves as a unique fluorescent probe for investigating protein-protein interactions. nih.govnih.gov As a pseudoisosteric analog of tryptophan, AzAla can be substituted into proteins with minimal structural perturbation. nih.govresearchgate.net A key advantage of AzAla is that its fluorescence properties exhibit weak dependence on the local environment. nih.govnih.govrsc.org This insensitivity allows for the study of interactions using weak intrinsic quenchers, such as methionine, without the complication of environmentally induced fluorescence changes that can affect other probes. nih.govnih.govresearchgate.net
In the context of Förster Resonance Energy Transfer (FRET), which is highly dependent on the distance between a donor and acceptor fluorophore, AzAla's properties are particularly valuable. nih.govresearchgate.net FRET efficiency is sensitive to changes in the distance and orientation between the donor and acceptor, typically in the 1-10 nm range, making it a molecular ruler for biological processes. jasco-global.com AzAla can function as a FRET donor, and its interaction with an acceptor can be monitored to provide precise information about molecular association. nih.gov
Research has demonstrated AzAla's utility in studying the interaction between calmodulin (CaM) and a peptide from smooth muscle myosin light chain kinase (smMLCK). By replacing a tryptophan residue with AzAla in the smMLCK peptide, researchers observed fluorescence quenching upon binding to CaM, which contains a high number of methionine residues that act as weak quenchers. nih.gov This quenching was used to determine a 1:1 binding stoichiometry. nih.gov Crucially, surface plasmon resonance studies confirmed that the AzAla substitution did not significantly alter the binding affinity between CaM and the smMLCK peptide, highlighting its role as a non-perturbing probe. nih.gov
| System Studied | AzAla Role | Key Finding | Reference |
| Calmodulin (CaM) - smMLCK peptide | Donor Probe | AzAla fluorescence quenching by methionine residues in CaM allowed for monitoring of the protein-peptide association and determination of binding stoichiometry. | nih.gov |
| Calmodulin (CaM) - Melittin (B549807) peptide | Donor Probe | Showed that the quenching phenomenon is general and not specific to a particular peptide sequence, confirming AzAla's utility as a versatile probe. | nih.gov |
Monitoring Conformational Changes via FRET
Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring intramolecular distances and observing conformational changes in proteins in real time. nih.gov The method relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. jasco-global.com The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it exceptionally sensitive to small changes in protein structure. jasco-global.com
By strategically placing a FRET donor and acceptor pair at different sites within a single protein, it is possible to monitor the dynamics of protein folding, unfolding, and other conformational shifts. jasco-global.com AzAla, with its distinct spectroscopic properties, can be incorporated as the donor in such a FRET pair. researchgate.net As a protein undergoes conformational changes, the distance between the AzAla donor and the acceptor changes, leading to a measurable change in FRET efficiency. This change is typically observed as a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence. jasco-global.com
The insensitivity of AzAla's fluorescence to its local chemical environment is a significant asset in these experiments. nih.govresearchgate.net It ensures that observed changes in fluorescence are due to distance-dependent energy transfer rather than fluctuations in the surrounding polarity or other environmental factors, thus providing a clearer and more accurate picture of the structural dynamics. nih.gov This allows for the detection of transient states and the characterization of the complex conformational landscapes of proteins during their biological function. springernature.comresearchgate.net
Vibrational Energy Transfer (VET) and Ultrafast Spectroscopic Probes
AzAla as an Ultrafast Heater for Energy Dissipation Studies
A remarkable property of AzAla is its function as a molecular "ultrafast heater," enabling the study of vibrational energy transfer (VET) and dissipation within proteins. researchgate.netresearchgate.netnih.gov This capability stems from AzAla's unusual photophysics, which represent an exception to Kasha's rule. nih.govscispace.com Typically, upon electronic excitation, a molecule relaxes to the lowest vibrational level of the first excited state (S1) before fluorescing. However, when AzAla is excited to its S1 state (e.g., with a 600 nm photon), it undergoes extremely rapid, sub-picosecond internal conversion back to the electronic ground state (S0). researchgate.netnih.govresearchgate.net
This ultrafast internal conversion process releases the photon's energy—approximately 2.1 eV—not as light, but as vibrational energy (heat) into the immediate protein environment. researchgate.net This localized and instantaneous heating event makes AzAla an ideal probe for initiating and studying energy flow. researchgate.netunisyscat.de The energy is injected site-specifically where AzAla has been incorporated into the protein structure, allowing researchers to investigate how this energy propagates through the protein scaffold. researchgate.netnih.gov This approach is crucial for understanding processes like allosteric communication and energy dissipation, which are thought to rely on specific VET pathways. researchgate.netresearchgate.netresearchgate.net
Site-Resolved Observation of Vibrational Energy Transfer Pathways
By combining the AzAla ultrafast heater with a vibrational sensor, scientists can map the pathways of energy flow through a protein with site-specific resolution. researchgate.netresearchgate.netnih.gov A commonly used sensor is another non-canonical amino acid, L-azidohomoalanine (Aha), which has an azide (B81097) group with a distinct infrared (IR) absorption signal. researchgate.netresearchgate.netunisyscat.de
The experimental technique, known as ultrafast visible-pump/IR-probe (TRIR) spectroscopy, works as follows:
A visible light pulse excites the AzAla "heater," injecting vibrational energy into the protein. nih.gov
This energy propagates through the protein structure.
An IR probe pulse monitors the vibrational signal of the Aha "sensor." researchgate.net When the wave of vibrational energy reaches the Aha residue, it causes a detectable shift in its azide stretching frequency. nih.gov
By measuring the time delay between the pump and the probe pulses, the arrival time of the energy at the sensor site can be determined on a picosecond timescale. researchgate.netnih.gov This method has been successfully applied to map VET pathways in the PDZ3 protein domain. researchgate.netresearchgate.netnih.govresearchgate.net In these studies, AzAla was incorporated at specific positions, and an Aha-containing ligand was bound to the protein. researchgate.net The experiments demonstrated that vibrational energy injected at the AzAla sites traveled through the protein to the bound ligand, providing direct experimental evidence for specific energy transfer pathways. researchgate.netnih.govnais.net.cn This approach paves the way for detailed mapping of energy flow and its functional role in a wide variety of protein systems. researchgate.netscispace.com
| Protein System | Heater (Donor) | Sensor (Acceptor) | Key Finding | Reference(s) |
| PDZ3 Domain | AzAla at position 325 or 340 | L-azidohomoalanine (Aha) in a bound peptide ligand | VET was observed from the AzAla incorporation sites to the ligand on a picosecond timescale, demonstrating site-resolved energy transfer. | researchgate.netresearchgate.netnih.gov |
| Dipeptide Scaffolds | AzAla | Various ncAAs with azide or nitrile groups (e.g., N3Phe, CNPhe) | Established a toolkit of VET sensors and confirmed that energy transfer can be tracked effectively using different probes. | nih.gov |
Integration of β 1 Azulenyl L Alanine into Peptides and Proteins
Chemical Peptide Synthesis Strategies
Chemical synthesis provides a direct and versatile route for incorporating AzAla at specific positions within a peptide sequence. Solid-phase peptide synthesis (SPPS) is the predominant method, offering precise control over sequence and enabling the production of peptides with a wide range of modifications.
The most common strategy for chemically synthesizing AzAla-containing peptides is the fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) approach. nih.govnih.gov This method involves the sequential addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.comnih.gov The process is carried out in cycles of deprotection, washing, and coupling until the desired sequence is assembled.
The key building block for this process, Fmoc-β-(1-Azulenyl)-L-alanine, is synthesized and used in the same manner as other Fmoc-protected amino acids. nih.govscienceopen.com Studies have demonstrated the successful manual synthesis of AzAla-containing peptides using standard Fmoc-SPPS protocols. nih.govnih.gov For example, in the synthesis of AzAla-substituted variants of the antimicrobial peptide buCATHL4B, Rink Amide MBHA resin was used as the solid support. nih.gov While most coupling steps were performed at elevated temperatures, the coupling of Fmoc-AzAla was conducted at room temperature for 30 minutes. nih.govnih.gov
Following the complete assembly of the peptide chain, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed. A common cleavage cocktail used for this purpose is a mixture of trifluoroacetic acid (TFA), water (H₂O), and triisopropylsilane (B1312306) (TIS), typically in a 95:2.5:2.5 ratio. nih.govnih.gov The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Description | Reference(s) |
| Synthesis Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) | nih.gov, nih.gov |
| Key Building Block | Fmoc-β-(1-Azulenyl)-L-Alanine | nih.gov, scienceopen.com |
| Resin | Rink Amide MBHA | nih.gov |
| Coupling Conditions | 30 minutes at room temperature for Fmoc-AzAla coupling | nih.gov, nih.gov |
| Cleavage Cocktail | Trifluoroacetic acid (TFA)/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v) | nih.gov |
| Purification | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |
Cyclization is a powerful strategy to enhance the stability, binding affinity, and bioavailability of peptides by constraining their conformation. eurogentec.combiotage.com While literature specifically detailing the chemical cyclization of AzAla-containing peptides is limited, several standard cyclization methodologies are chemically compatible with the azulene (B44059) side chain and can be applied to linear AzAla-peptides synthesized via SPPS. The azulene moiety is a stable aromatic system and is not expected to interfere with common cyclization chemistries.
Head-to-Tail Cyclization (Lactamization): This is one of the most common strategies, involving the formation of an amide (lactam) bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide. altabioscience.combachem.com The reaction is typically performed after the peptide is cleaved from the resin, under high-dilution conditions in solution to favor intramolecular cyclization over intermolecular polymerization. sb-peptide.com Alternatively, on-resin cyclization can be performed by anchoring the peptide to the resin via a side chain and using specific protecting groups that allow for the selective deprotection of the N- and C-termini for subsequent cyclization. sb-peptide.comnih.gov
Side-Chain Cyclization: This approach involves forming a bridge between the side chains of two amino acids within the peptide sequence. scienceopen.comnih.gov
Lactam Bridge: An amide bond can be formed between the side chain of an acidic amino acid (e.g., Aspartic acid, Glutamic acid) and a basic amino acid (e.g., Lysine (B10760008), Ornithine). rsc.org This requires an orthogonal protection strategy during SPPS to ensure only the desired side chains react.
Thioether Bridge: A stable thioether bond can be formed by reacting the thiol side chain of a Cysteine residue with a haloacetylated N-terminus or the side chain of another residue. altabioscience.com This is a robust and widely used method for creating stapled peptides. nih.gov
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction. altabioscience.com A cyclic peptide can be formed by incorporating an azide-containing amino acid (e.g., Azidohomoalanine) and an alkyne-containing amino acid (e.g., Propargylglycine) into the peptide sequence, followed by cyclization. rsc.org
It is noteworthy that while the prompt's reference rsc.org discusses cyclic AzAla peptides, the method described is a biosynthetic approach where fluorescent tryptophan analogues, including AzAla, were incorporated into in vitro translated macrocyclic peptides via initiator reprogramming, rather than a post-synthesis chemical cyclization strategy. rsc.org
Biosynthetic Protein Incorporation Techniques
Biosynthetic methods allow for the incorporation of AzAla into full-sized proteins, which is generally not feasible with chemical synthesis. These techniques leverage the cell's own translational machinery, either by "tricking" it with an amino acid analogue or by introducing new, engineered components.
A highly effective method for incorporating AzAla into proteins is through the use of a tryptophan (Trp) auxotrophic expression host. altabioscience.com An auxotroph is an organism that cannot synthesize a particular essential compound, in this case, Trp, and must obtain it from the environment. By growing these cells in a chemically defined medium that lacks Trp but is supplemented with the analogue AzAla, the cellular machinery is forced to incorporate AzAla into proteins at positions normally coded for Trp. altabioscience.comepfl.ch
A particularly versatile system for this purpose has been developed using a Lactococcus lactis Trp auxotroph strain (PA1002). researchgate.netnih.gov Researchers found that the translation machinery of L. lactis is more relaxed towards Trp analogues compared to that of E. coli. researchgate.net The versatility of this system was further enhanced by the plasmid-based co-expression of the tryptophanyl-tRNA synthetase (TrpRS) from L. lactis. epfl.ch This engineered system allows for the efficient incorporation of a broad range of Trp analogues, including those with bulky substituents that are not tolerated by other systems. researchgate.net Using this expression system, the biosynthetic incorporation of AzAla was achieved with high efficiency (>75%) and good protein yields. epfl.ch
| Feature | Description | Reference(s) |
| Host Organism | Lactococcus lactis Trp auxotroph (strain PA1002) | researchgate.net, epfl.ch |
| Key Feature | Inability to synthesize tryptophan, requiring it from the growth medium. | altabioscience.com |
| Enhancement | Overexpression of the endogenous Lactococcus lactis tryptophanyl-tRNA synthetase (lacTrpRS). | epfl.ch, |
| Method | Cells are grown in a Trp-free, chemically defined medium supplemented with AzAla. | altabioscience.com, researchgate.net |
| Result | High-efficiency (>75%) residue-specific substitution of Trp with AzAla in recombinant proteins. | epfl.ch |
The gold standard for site-specific incorporation of non-canonical amino acids (ncAAs) is the use of an engineered orthogonal translation system (OTS). An OTS consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are engineered to be mutually specific and orthogonal to the host cell's endogenous synthetases and tRNAs. bachem.com This pair is designed to recognize a unique codon, typically a nonsense or "stop" codon like UAG (amber), and insert the desired ncAA at that specific site in the protein. nih.gov
The PylRS/tRNAPyl pair from methanogenic archaea like Methanosarcina mazei (MmPylRS) is a powerful and widely used OTS platform. rsc.org It is naturally orthogonal in bacteria and eukaryotes, and its active site, which is predominantly hydrophobic, has proven to be highly mutable, allowing it to be re-engineered to accept a wide variety of ncAAs. nih.govrsc.org
While initially used for lysine analogues, significant progress has been made in evolving PylRS variants to recognize and incorporate aromatic ncAAs. nih.gov Through semi-rational design involving the mutagenesis of key residues in the substrate-binding pocket, researchers have successfully expanded the substrate scope of MmPylRS. rsc.org A study identified that specific mutations could enable the incorporation of tryptophan analogues. nih.gov Notably, MmPylRS variants with specific mutation sets were found to incorporate β-(1-azulenyl)-L-alanine (AzAla), although the efficiency was relatively low compared to other analogues. rsc.org Mass spectrometry analysis confirmed the successful and faithful incorporation of AzAla into the target protein. rsc.org Other work has also pointed to the use of both PylRS- and TyrRS-based orthogonal pairs for the incorporation of AzAla. nih.gov
| Orthogonal System | Engineered Enzyme | Key Mutations for Aromatic ncAA | Incorporated AzAla? | Reference(s) |
| PylRS/tRNAPyl | Methanosarcina mazei PylRS (MmPylRS) | N346S, C348M, W417L/K/I | Yes (low efficiency) | rsc.org |
| TyrRS/tRNATyr | Methanocaldococcus jannaschii TyrRS (MjTyrRS) | Various library-selected variants | Yes | nih.gov, |
This approach offers the highest precision for placing AzAla at a single, predetermined site within a protein, which is crucial for experiments requiring a single, well-defined spectroscopic probe.
Engineered Aminoacyl-tRNA Synthetase (aaRS)-Based Orthogonal Translation Systems
Tyrosyl-tRNA Synthetase (TyrRS) Variants for Expanded Substrate Scope
The site-specific incorporation of non-canonical amino acids like β-(1-azulenyl)-L-alanine into proteins in vivo relies on the development of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is mutually independent of the host's endogenous pairs. scripps.edunih.gov The tyrosyl-tRNA synthetase (TyrRS) from the archaeon Methanocaldococcus jannaschii (MjTyrRS) has proven to be a highly adaptable scaffold for engineering new substrate specificities. nih.govnih.govnih.gov
Researchers have successfully engineered MjTyrRS variants capable of specifically recognizing and charging AzAla to its cognate tRNA. A semi-rational approach, combining computational design and directed evolution, has been employed to modify the MjTyrRS active site. researchgate.netresearchgate.net This involved creating a gene library of MjTyrRS with randomized key residues in the amino acid binding pocket. researchgate.netnih.gov Through rounds of positive and negative selection, a highly specific variant, termed AzAlaRS, was isolated. This engineered enzyme incorporates AzAla with high fidelity and yield. researchgate.net
The crystal structure of AzAlaRS complexed with AzAla revealed the molecular basis for its new specificity. A key feature is the L65W mutation, where the introduced tryptophan's indole (B1671886) moiety anchors the azulene ring of AzAla through a parallel-displaced π-π stacking interaction—a novel binding mode for an engineered MjTyrRS. researchgate.net This structural insight provides a blueprint for the rational design of further synthetases for other non-canonical amino acids.
| Residue Position | Wild-Type MjTyrRS Amino Acid | AzAlaRS Amino Acid | Role in AzAla Recognition |
|---|---|---|---|
| Y32 | Tyrosine | Glycine (B1666218) | Creates space to accommodate the bulky azulene ring. |
| L65 | Leucine | Tryptophan | Anchors the azulene ring via π-π stacking. |
| H70 | Histidine | Glutamine | Contributes to the remodeled binding pocket. |
| F108 | Phenylalanine | Tyrosine | collectively reshape the active site to favor AzAla binding over the natural substrate, tyrosine. |
| Q109 | Glutamine | Leucine | |
| D158 | Aspartic Acid | Alanine (B10760859) | |
| L162 | Leucine | Alanine |
Initiator Reprogramming for In Vitro Translated Macrocyclic Peptides
Macrocyclization is a key strategy for enhancing the stability, cell permeability, and binding affinity of peptides. nih.govnih.gov A powerful method for generating libraries of macrocyclic peptides in vitro involves reprogramming the initiation step of translation. researchgate.netresearchgate.net This technique utilizes an initiator tRNA charged with a non-canonical amino acid bearing a reactive N-α-acyl group, such as a chloroacetyl group. nih.govresearchgate.net
This process has been successfully applied to incorporate AzAla into macrocyclic peptides. researchgate.netresearchgate.netresearchgate.net The strategy involves the following key steps:
Initiator tRNA Acylation: An initiator tRNA is chemically acylated with an N-chloroacetylated derivative of an amino acid, for instance, N-chloroacetyl-D-tryptophan or N-chloroacetyl-L-proline. nih.govuu.nl In the context of AzAla, a derivative like N-chloroacetyl-β-(1-azulenyl)-L-alanine would be used to charge the initiator tRNA. This is often achieved using flexible ribozyme catalysts known as flexizymes.
In Vitro Translation: The acylated initiator tRNA is added to a reconstituted cell-free translation system (like the PURE system) that is deficient in the natural initiator, fMet-tRNA. researchgate.net
Spontaneous Cyclization: Translation is initiated with the N-chloroacetylated amino acid. When the ribosome reaches a downstream cysteine codon, the incorporated cysteine's thiol side chain spontaneously attacks the electrophilic chloroacetyl group of the N-terminal initiator residue. This forms a stable thioether bond, resulting in the co-translational macrocyclization of the nascent peptide. nih.gov
This initiator reprogramming strategy enables the label-free, ribosomal synthesis of macrocyclic peptides containing the fluorescent probe AzAla. researchgate.netresearchgate.net These intrinsically fluorescent cyclic peptides are valuable tools for assessing biological properties such as cell permeability without the need for external fluorophore labels that could alter the peptide's physicochemical characteristics. researchgate.net
| Component/Step | Description | Purpose |
|---|---|---|
| N-Chloroacetyl-AzAla | β-(1-azulenyl)-L-alanine with an N-terminal chloroacetyl group. | Serves as the reactive initiator for peptide synthesis. |
| Initiator tRNA | A specific tRNA (e.g., tRNAfMet) that can initiate translation. | Carries the N-chloroacetylated AzAla to the ribosome. |
| Flexizyme | An artificial ribozyme catalyst. | Charges the initiator tRNA with N-chloroacetyl-AzAla. |
| Cell-Free Translation System | A reconstituted system (e.g., PURE system) containing ribosomes, translation factors, and amino acids, but lacking fMet. | Provides the machinery for peptide synthesis from an mRNA template. |
| mRNA Template | An mRNA sequence encoding the desired peptide with a downstream cysteine codon. | Acts as the blueprint for the amino acid sequence. |
| Spontaneous Thioether Formation | Intramolecular reaction between the N-terminal chloroacetyl group and the thiol of a downstream cysteine. | Forms a stable cyclic peptide during translation. |
Mechanistic Studies Utilizing Azala in Biological Systems Research
Investigating Peptide Function and Dynamics
The incorporation of AzAla into peptides provides a sophisticated method for examining their behavior and function without significantly altering their inherent properties. This has been particularly valuable in the fields of drug delivery and antimicrobial development.
A significant hurdle in the development of peptide-based therapeutics for intracellular targets is their characteristically low cell permeability. crick.ac.uk Traditional methods for tracking peptide entry into cells often involve attaching bulky fluorophores like FITC or TAMRA, which can alter the peptide's physicochemical properties and, consequently, its ability to cross the cell membrane. crick.ac.uknih.gov
A label-free strategy utilizing AzAla has been developed to overcome this challenge. crick.ac.uknih.gov By incorporating AzAla into macrocyclic peptides through initiator tRNA reprogramming, researchers can directly monitor peptide penetration into cells. crick.ac.uknih.govresearchgate.net AzAla's intrinsic blue fluorescence allows for direct visualization and quantification of cellular uptake via fluorescence microscopy and flow cytometry without the need for an external fluorescent tag. crick.ac.ukresearchgate.netx-mol.com This approach was demonstrated with cyclic peptides where the fluorescence of AzAla-containing peptides inside U2OS cells was clearly observed, confirming its utility as a minimally perturbing tool for assessing cell permeability. crick.ac.ukresearchgate.net
| Peptide Type | Application of AzAla | Key Finding |
| Cyclic Peptides | Label-free assessment of cell permeability | AzAla incorporation allows for direct monitoring of peptide uptake into living cells without altering permeability characteristics. crick.ac.uknih.govresearchgate.net |
| Linear Peptides | Comparison of uptake with cyclic counterparts | Provides a baseline for understanding how cyclization affects the cell penetration of AzAla-labeled peptides. researchgate.netresearchgate.net |
Antimicrobial peptides (AMPs) are a promising class of therapeutics, and understanding their mechanism of action is crucial for their development. AzAla serves as a valuable substitute for tryptophan (Trp) in AMPs, allowing for detailed mechanistic studies. nih.govresearchgate.net Its distinct absorption and emission spectra enable its selective excitation, even in peptides containing multiple Trp residues. nih.govnih.gov
Research on the Trp-rich antimicrobial peptide buCATHL4B demonstrated that substituting Trp with AzAla preserved the peptide's antimicrobial and bactericidal activity against various Gram-negative and Gram-positive bacteria. nih.gov Importantly, this substitution led to improved cytocompatibility with human cells and, critically, enhanced stability against proteolytic degradation by enzymes like trypsin. nih.govresearchgate.net The introduction of the non-natural amino acid AzAla into the peptide sequence makes the AMP less susceptible to cleavage by proteases, a common bacterial defense mechanism. nih.gov This increased proteolytic stability could lead to improved bioavailability for therapeutic applications. nih.govmdpi.com
Similarly, studies on a melittin (B549807) analog where Trp19 was replaced by AzAla showed that the antimicrobial activity against E. coli and S. aureus was largely maintained. nih.gov This highlights that the substitution is structurally and functionally conservative in the context of membrane-interacting peptides. nih.gov
| Antimicrobial Peptide | AzAla Substitution | Effect on Proteolytic Stability |
| buCATHL4B | Trp → AzAla | Increased resistance to trypsin degradation. nih.govresearchgate.net |
| Melittin | Trp19 → AzAla | Functionally conservative substitution. nih.gov |
| FHHF-11 | Trp → AzAla | Improved antimicrobial properties of the hydrogel formulation. mdpi.com |
Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides. nih.govformulationbio.com When AzAla is incorporated into peptides, CD is used to verify that the substitution does not significantly disrupt the peptide's native conformation, which is often essential for its biological activity. nih.gov
In studies of the membrane-interacting peptide melittin, CD spectroscopy was employed to compare the secondary structure of the native peptide with its AzAla-substituted analog. nih.gov The results indicated very similar secondary structures for both the natural and the AzAla-containing versions, both in the absence and presence of model lipid membranes. nih.gov This confirmed that replacing Trp with AzAla is a structurally conservative modification, even in a small 26-amino acid peptide that undergoes significant conformational changes upon membrane binding. nih.gov The ability to maintain the native structure is crucial, as it validates the use of AzAla as a reliable probe for functional and dynamic studies. nih.govbeilstein-journals.org
Probing Protein Structure, Dynamics, and Interactions
AzAla's unique spectroscopic characteristics, particularly its environmental insensitivity and distinct excitation wavelength, make it an exceptional tool for investigating protein biophysics.
Fluorescence quenching is a widely used method to study protein dynamics and interactions. nih.gov Tryptophan's fluorescence is highly sensitive to the polarity of its local environment, which can complicate data interpretation. researchgate.netnih.gov In contrast, AzAla's fluorescence is largely insensitive to the local environment, which allows for the detection of subtle effects from weak intrinsic quenchers like methionine and histidine. nih.govscite.airsc.org
This property was effectively utilized to study the interaction between calmodulin (CaM) and a peptide fragment of smooth muscle myosin light chain kinase (smMLCK). nih.govscite.ai When AzAla was incorporated into the smMLCK peptide, its fluorescence was quenched upon binding to CaM, which contains several methionine residues. nih.govscite.ai This quenching effect allowed for the straightforward determination of the 1:1 binding stoichiometry and the dissociation constant (Kd) for this interaction. nih.govscite.ai Surface plasmon resonance studies confirmed that the AzAla substitution did not significantly alter the binding affinity of the peptide for CaM. nih.gov The phenomenon was shown to be general, as similar fluorescence quenching was observed for the interaction between CaM and an AzAla-labeled melittin peptide. nih.gov
| Interacting Proteins | AzAla Labeled Component | Quencher | Finding |
| Calmodulin (CaM) - smMLCK peptide | smMLCK peptide | Methionine residues in CaM | AzAla fluorescence quenching allows determination of binding stoichiometry and affinity. nih.govscite.ai |
| Calmodulin (CaM) - Melittin | Melittin peptide | Methionine residues in CaM | Demonstrates the general applicability of AzAla quenching for studying protein interactions. nih.gov |
The field of de novo protein design aims to create novel proteins with tailored functions. bakerlab.org AzAla has been successfully used as a built-in fluorophore in the design of minimal fluorescent proteins. acs.orgnih.gov By incorporating AzAla into the hydrophobic core of a heterotactic protein scaffold (containing both L- and D-amino acids), researchers have created artificial blue fluorescent proteins. acs.orgnih.gov
These designed proteins can be selectively excited at 342 nm, a wavelength that does not overlap with the absorption of natural aromatic amino acids, and they emit light in the blue region of the spectrum. acs.orgnih.gov The fluorescence intensity of these proteins provides information about the local environment of the AzAla residue. For instance, a higher fluorescence intensity in the designed protein BP02 compared to N-acetyl azulenylalanine (Nazu) suggested that the AzAla fluorophore was successfully buried inside a stable protein core, shielded from the quenching effects of the solvent. acs.orgnih.gov This work demonstrates the potential of using unnatural amino acids like AzAla to create novel proteins with specific fluorescent properties from the ground up. acs.orgnih.govresearchgate.net
Determination of Histidine pKa Values in Ion Channels (e.g., M2 Proton Channel)
The unique spectroscopic properties of β-(1-Azulenyl)-l-alanine (AzAla) make it a powerful tool for investigating the local microenvironment within proteins, particularly for determining the acid dissociation constant (pKa) of ionizable residues like histidine. researchgate.netrsc.org This is especially valuable in complex systems such as ion channels, where the pKa of key residues can provide critical insights into the mechanism of ion transport and gating. The influenza A M2 proton channel, a tetrameric integral membrane protein essential for viral replication, serves as a prime example of AzAla's utility. baylor.edunih.gov
The M2 channel's proton conductivity is gated by a conserved histidine residue, His37. The protonation state of this residue is fundamental to the channel's function. Traditional methods for pKa determination can be challenging in such a membrane-embedded environment. AzAla, when incorporated near a histidine residue, offers a direct and straightforward method for these measurements. researchgate.netrsc.orgresearchgate.net Its fluorescence is sensitive to quenching by the protonated form of the neighboring histidine, while being largely insensitive to the polarity or hydrophobicity of the local environment. baylor.edunih.gov This weak environmental dependence is a significant advantage over intrinsic fluorophores like tryptophan, whose fluorescence can be simultaneously affected by both quenching and changes in the local environment. nih.gov
In a key study, AzAla was substituted for a tryptophan residue at position 41 (Trp41) in the M2 transmembrane peptide. nih.gov This substitution was shown to have a minimal effect on the protein's structure and function, with the mutant peptide readily forming functional tetramers and exhibiting no significant loss of proton flux. researchgate.netnih.gov The fluorescence of the incorporated AzAla was then monitored as a function of pH.
The fluorescence quenching of AzAla by the nearby His37 allows for a direct measurement of the histidine's protonation state. nih.gov As the pH decreases, His37 becomes protonated, leading to a quenching of the AzAla fluorescence. By plotting the fluorescence intensity against pH, a titration curve can be generated, from which the pKa of the histidine residue can be accurately determined. This approach provided a direct spectroscopic measurement of the pKa value for His37 within the functional M2 ion channel. nih.gov
| System | Probe | Target Residue | Method | Finding | Reference |
| Influenza A M2 Proton Channel | β-(1-Azulenyl)-l-alanine (AzAla) at Trp41 | Histidine37 | Fluorescence Quenching Titration | Direct determination of His37 pKa in a functional ion channel. nih.gov | researchgate.netnih.gov |
This methodology, leveraging the unique properties of AzAla, represents a significant advancement in the study of ion channel mechanisms, providing a means to probe the electrostatic environment and the protonation states of key catalytic residues in their native membrane environment. baylor.edu
Study of Protein Folding and Aggregation Phenomena
The study of protein folding and aggregation is crucial for understanding numerous biological processes and diseases, including amyloidoses like Alzheimer's and Parkinson's disease. wikipedia.org These processes involve transitions between a protein's unfolded, folded, and aggregated states. nih.gov Fluorescence spectroscopy is a valuable technique for monitoring these transitions, and the use of non-canonical amino acids like AzAla offers distinct advantages. nih.govnih.gov
AzAla serves as a fluorescent analog of tryptophan, an intrinsic fluorophore often used in protein folding studies. nih.gov However, tryptophan's fluorescence is highly sensitive to its local environment, which can complicate the analysis when multiple events, such as binding, conformational changes, and aggregation, occur simultaneously. nih.gov In contrast, AzAla's fluorescence is minimally dependent on the solvent environment. scite.ainih.gov This property allows researchers to decouple the effects of local interactions, such as quenching, from large-scale changes in solvent exposure that accompany folding or aggregation. nih.gov
When AzAla is incorporated into a peptide or protein, changes in its fluorescence can be more directly attributed to specific molecular interactions rather than general environmental changes. For example, in studies of membrane-interacting peptides, a peptide containing AzAla showed no significant fluorescence emission shift upon binding to lipid vesicles, whereas a similar peptide with the natural tryptophan exhibited a shift of over 10 nm. scite.ai This demonstrates AzAla's utility as a solvent-insensitive probe, allowing for a clearer interpretation of binding and interaction events that are central to folding and aggregation studies.
While the hydrophobic effect is a primary driver of protein folding, leading hydrophobic residues to bury themselves in the protein's core, aberrant interactions can lead to the formation of protein aggregates. wikipedia.org These aggregates are often characterized by the formation of cross-β motifs. nih.gov By strategically placing AzAla within a protein sequence, researchers can monitor local conformational changes and intermolecular interactions during the aggregation process without the confounding variable of environmental sensitivity. This allows for a more precise investigation of the molecular events that initiate and propagate protein aggregation. nih.gov
Allosteric Information Transfer and Conformational Dynamics
Allostery, the process by which a binding event at one site of a protein influences activity at a distant site, is fundamental to biological regulation. This information transfer is intimately linked to the protein's conformational dynamics—the spectrum of motions a protein undergoes, ranging from local side-chain fluctuations to large-scale domain movements. nih.govmpg.de Recent research has implicated vibrational energy transfer (VET) through the protein structure as a potential mechanism for allosteric communication. nih.govresearchgate.net
Investigating these ultrafast energy pathways experimentally has been challenging due to the need for site-selective energy injection. nih.gov The non-canonical amino acid AzAla has emerged as a groundbreaking tool to overcome this hurdle. unisyscat.de AzAla possesses unusual photophysical properties that allow it to function as a "genetically encoded ultrafast heater." nih.gov As an exception to Kasha's rule, following electronic excitation to its first excited state (S1), AzAla undergoes extremely rapid internal conversion back to the ground state. This process releases the absorbed photon energy as heat, locally and on a picosecond timescale. nih.gov
This unique characteristic allows researchers to site-specifically incorporate AzAla into a protein and then use a laser pulse to inject a burst of vibrational energy at that precise location. scite.ainih.gov The flow of this energy through the protein can then be monitored using techniques like time-resolved infrared (IR) spectroscopy, which can detect temperature changes at other locations, for instance, at a bound peptide ligand. nih.gov
In a proof-of-concept study, AzAla was incorporated at two different positions within the PDZ3 protein domain. nih.gov Using ultrafast Vis-pump/IR-probe spectroscopy, researchers observed the transfer of vibrational energy from the AzAla incorporation site to a bound peptide ligand on a picosecond timescale. nih.govresearchgate.net This provided direct experimental evidence for distinct vibrational energy transfer pathways within a protein, lending support to the theory that such pathways play a role in allosteric information transfer. nih.govunisyscat.de
| Technique | Probe | Protein System | Measurement | Key Finding | Reference |
| Vis-pump/IR-probe Spectroscopy | β-(1-Azulenyl)-l-alanine (AzAla) | PDZ3 Domain | Vibrational Energy Transfer (VET) | Direct observation of VET from specific sites to a bound ligand on a picosecond timescale, supporting the role of VET in allostery. | nih.gov |
The ability to use genetically encoded AzAla as a molecular heater opens new avenues for detailed studies of energy transfer and its role in the conformational dynamics and allosteric regulation of a wide range of proteins. nih.gov
Advanced Characterization and Computational Approaches
Mass Spectrometry for Verification of Incorporation
Mass spectrometry is an indispensable tool for the unambiguous confirmation of the incorporation of β-(1-Azulenyl)-l-alanine into peptide and protein sequences. The mass difference between AzAla and tryptophan allows for clear identification.
MALDI-TOF MS for Peptides
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a high-throughput technique well-suited for the analysis of synthetic peptides containing β-(1-Azulenyl)-l-alanine. The method provides a rapid and accurate determination of the molecular weight of the peptide, confirming the successful coupling of the unnatural amino acid during solid-phase peptide synthesis.
In a typical workflow, the synthesized peptide is co-crystallized with a matrix material on a target plate and irradiated with a laser. The peptide is desorbed and ionized, and its mass-to-charge ratio is determined by its time of flight to the detector. The expected mass shift resulting from the substitution of a tryptophan residue with β-(1-Azulenyl)-l-alanine provides clear evidence of its incorporation. This technique is crucial for quality control in the synthesis of AzAla-labeled peptides. shimadzu.comnih.gov
ESI-MS for Proteins
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of large biomolecules like proteins. youtube.com It is the method of choice for verifying the incorporation of β-(1-Azulenyl)-l-alanine into proteins, whether through synthetic or biosynthetic methods. nih.govlibretexts.orgscholaris.cacreative-proteomics.com ESI-MS can be coupled with liquid chromatography (LC-ESI-MS) to analyze complex protein mixtures.
The protein of interest is introduced into the mass spectrometer in solution, and a fine spray of charged droplets is generated. As the solvent evaporates, charged protein ions are released into the gas phase. The resulting mass spectrum typically shows a series of peaks with different charge states, from which the molecular weight of the protein can be accurately calculated. The observed molecular weight should correspond to the theoretical mass of the protein with the incorporated β-(1-Azulenyl)-l-alanine.
Surface Plasmon Resonance (SPR) for Binding Affinity Assessment
Surface Plasmon Resonance (SPR) is a powerful label-free technique for the real-time monitoring of biomolecular interactions and the determination of binding kinetics and affinity. nih.govspringernature.com It has been employed to assess whether the substitution of tryptophan with β-(1-Azulenyl)-l-alanine perturbs the binding of a peptide or protein to its interaction partner. nih.govnih.gov
In a notable study, SPR was used to compare the binding affinity of a calmodulin (CaM)-binding peptide from smooth muscle myosin light chain kinase (smMLCK) with its AzAla-containing analogue. nih.gov The results demonstrated that the incorporation of AzAla did not significantly alter the binding affinity for CaM, indicating that it is a structurally conservative replacement. nih.govscite.ai
| Peptide | Dissociation Constant (KD) |
|---|---|
| Native smMLCK peptide | Low nM range |
| AzAla-mutated smMLCK peptide | Similar to native peptide |
Complementary Spectroscopic Techniques
A suite of spectroscopic techniques is utilized to characterize the intrinsic properties of β-(1-Azulenyl)-l-alanine and its influence on the molecules into which it is incorporated.
UV-Vis Spectroscopy for Absorption Characteristics
UV-Visible (UV-Vis) spectroscopy is fundamental for characterizing the electronic absorption properties of β-(1-Azulenyl)-l-alanine, which are distinct from those of the natural aromatic amino acids. researchgate.net The azulene (B44059) moiety possesses a strong S0 → S2 transition that is well-separated from the typical protein absorption region around 280 nm. nih.govresearchgate.net This allows for the selective excitation of the AzAla probe.
The absorption spectrum of β-(1-Azulenyl)-l-alanine is characterized by a strong absorption band in the near-UV region and a weaker absorption in the visible region, which is responsible for its blue color. researchgate.netresearchgate.net
| Absorption Band | Wavelength Range (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |
|---|---|---|
| 1La | 320-380 | ~4200 |
| 1Lb | ~600 | ~400 |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a vibrational spectroscopy technique that provides a detailed "fingerprint" of a molecule's chemical structure and conformation. cas.cz While a complete Raman spectrum specifically for β-(1-Azulenyl)-l-alanine is not extensively documented in the literature, the vibrational fingerprint can be inferred from the characteristic modes of its constituent parts: the azulene ring and the alanine (B10760859) side chain.
The Raman spectrum would be expected to be dominated by the vibrational modes of the azulene ring system, given its larger size and polarizability compared to the alanine backbone. Key features would include:
Azulene Ring Modes: Strong bands corresponding to the C-C stretching and ring breathing modes of the fused five- and seven-membered rings. These are characteristic of the azulene core and sensitive to its electronic structure.
Alanine Backbone Modes: Vibrations associated with the C-C and C-N stretching of the alanine backbone, as well as the carboxylate and amino group deformations. These would be similar to those observed in L-alanine. chemicalbook.comresearchgate.net
The unique combination of these vibrational modes would provide a distinctive Raman signature for β-(1-Azulenyl)-l-alanine, allowing for its identification and the study of its conformational changes within a peptide or protein.
Computational Modeling and Simulation
The integration of non-canonical amino acids (NCAAs) like beta-(1-Azulenyl)-l-alanine into computational workflows is a critical step in harnessing their full potential. The unique chemical structure of AzAla, with its azulene side chain, requires specific parameterization for use in standard simulation and design software.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a window into the atomic-level movements and conformational dynamics of proteins. For proteins containing non-canonical amino acids such as this compound, MD simulations are indispensable for understanding how the introduction of this novel residue impacts the protein's structure, stability, and function.
A crucial prerequisite for accurate MD simulations is the development of robust force fields that describe the potential energy of the system. Standard force fields like AMBER and CHARMM are parameterized for the 20 canonical amino acids. Therefore, incorporating AzAla requires the development of specific parameters for its unique azulene moiety. This process typically involves quantum mechanical calculations to determine partial charges, bond lengths, bond angles, and dihedral angles, which are then integrated into the existing force field framework.
While specific, detailed MD simulation studies focusing solely on the dynamic behavior of this compound are still an emerging area of research, the foundational work for such simulations is being laid. The general approach involves creating a residue topology file for AzAla that is compatible with simulation packages like GROMACS or AMBER. These files contain all the necessary information about the atom types, charges, and connectivity.
Once parameterized, MD simulations can be employed to investigate various aspects of AzAla-containing peptides and proteins, including:
Conformational Sampling: To explore the accessible conformations of the azulene side chain and its influence on the local peptide backbone structure.
Solvent Interactions: To understand how the hydrophobic azulene ring interacts with water molecules and how this influences protein folding and stability.
Interaction with other Residues: To analyze the non-bonded interactions between the azulene side chain and neighboring amino acid residues, which can be critical for protein structure and function.
The results from such simulations can provide valuable insights into the structural consequences of incorporating AzAla, guiding the design of novel proteins with desired properties.
Automated Design Tools for Protein Engineering
Automated protein design tools have revolutionized the field of protein engineering, enabling the creation of proteins with novel functions and enhanced properties. The incorporation of non-canonical amino acids like this compound into these design platforms significantly expands the chemical space available for protein design.
One notable example of the application of automated design tools is the de novo design of a heterochiral blue fluorescent protein that incorporates this compound into its hydrophobic core. nih.govacs.orgacs.org This work utilized a combination of automated repetitive simulated annealing molecular dynamics and the IDeAS (Integrated Design and Engineering of Antiviral Strategies) software . nih.govacs.orgresearchgate.net
The general workflow for designing proteins with non-canonical amino acids using software like Rosetta involves several key steps:
Parameterization: Similar to MD simulations, the NCAA must be parameterized for the Rosetta energy function. This involves creating a params file that defines the atom types, charges, and connectivity of the amino acid.
Rotamer Library Generation: Rosetta utilizes rotamer libraries to sample different side-chain conformations during the design process. For NCAAs, these libraries must be generated, often using quantum mechanics calculations to determine low-energy conformations. Tools like MakeRotLib within the Rosetta suite are used for this purpose. plos.org
Design Protocol: Once the NCAA is parameterized, it can be incorporated into various Rosetta design protocols. These protocols use Monte Carlo-based search algorithms to explore different amino acid sequences and conformations to find low-energy designs that are predicted to fold into the desired structure.
The design of the aforementioned fluorescent protein highlights the power of these automated tools. By computationally screening vast sequence and conformational landscapes, researchers were able to identify a sequence that could accommodate the bulky azulene side chain within a stable protein fold, leading to a protein with novel fluorescent properties. nih.govacs.orgacs.org
Table 1: Key Computational Tools and Their Role in Engineering with this compound
| Tool/Method | Application in AzAla Research | Key Considerations |
|---|---|---|
| Molecular Dynamics (MD) Simulation Software (e.g., GROMACS, AMBER) | Simulating the dynamic behavior of AzAla-containing peptides and proteins to understand conformational flexibility and stability. | Requires specific force field parameterization for the azulene side chain. |
| Rosetta | De novo design and redesign of proteins to incorporate AzAla for novel functions, such as fluorescence. | Requires generation of parameter files and rotamer libraries for AzAla. |
| IDeAS (Integrated Design and Engineering of Antiviral Strategies) | Utilized in the automated design of a fluorescent protein containing AzAla. | Specifics of its application to non-canonical amino acids are less documented in public literature. |
| Automated Repetitive Simulated Annealing Molecular Dynamics | A computational method used in conjunction with design software to optimize the structure of proteins containing AzAla. | A computationally intensive method for exploring conformational space. |
Q & A
Q. What enzymatic strategies enable scalable synthesis of β-(1-Azulenyl)-L-alanine (AzAla)?
AzAla is synthesized via engineered tryptophan synthase β-subunits, which catalyze a one-step reaction between azulene and L-serine. Key steps include:
- Enzyme Engineering : Optimizing substrate specificity through directed evolution or rational design to accept azulene, a non-indole nucleophile .
- Gram-Scale Production : Reaction conditions (pH 7.5, 37°C) with excess L-serine and azulene yield enantiomerically pure AzAla. Purification involves ion-exchange chromatography and recrystallization .
- Validation : Purity is confirmed via HPLC, mass spectrometry, and H/C NMR. Yield improvements focus on enzyme stability under industrial-scale conditions .
Q. How do AzAla’s photophysical properties compare to tryptophan (Trp) in protein studies?
AzAla exhibits distinct fluorescence properties:
- Excitation/Emission : AzAla’s S-S transition allows selective excitation at 310–350 nm (vs. Trp’s 280 nm), minimizing spectral overlap. Emission maxima (~420 nm) are environment-insensitive, unlike Trp’s solvent-dependent shifts .
- Quantum Yield (Φ) : AzAla’s Φ (~0.35) is comparable to Trp but with simpler monoexponential decay kinetics, avoiding Trp’s multi-exponential complexities .
- Applications : Ideal for FRET and quenching studies where environmental sensitivity confounds Trp-based data (e.g., protein-protein interactions) .
Advanced Research Questions
Q. How can AzAla be site-specifically incorporated into proteins to study conformational changes?
Methodology :
- Mutagenesis : Replace Trp residues with AzAla using amber codon suppression or CRISPR-Cas9 editing in expression systems (e.g., E. coli or yeast) .
- Compatibility : Verify structural conservation via circular dichroism (CD) and X-ray crystallography. AzAla’s side-chain volume matches Trp, minimizing steric disruption .
- Functional Assays : Compare binding affinities (e.g., surface plasmon resonance) and enzymatic activity of AzAla-substituted vs. wild-type proteins .
Q. What experimental designs optimize AzAla for FRET-based protein interaction studies?
Key Considerations :
- Donor-Acceptor Pairs : Pair AzAla (donor) with acceptors like Alexa Fluor 594, ensuring spectral overlap integral alignment. Use Förster distance () calculations to validate energy transfer efficiency .
- Environmental Insensitivity : AzAla’s stable Φ simplifies FRET efficiency () interpretation, unlike Trp, where conflates distance and environmental quenching .
- Case Study : In peptide Z13 (sequence: Ac-KWKKDZ13KAKK-NH), AzAla’s emission at 420 nm enabled precise measurement of binding-induced conformational changes in GPCRs .
Q. How to resolve data contradictions in fluorescence quenching studies using AzAla?
Contradiction Analysis :
- Quencher Selection : Use weak quenchers (e.g., methionine) to isolate static vs. dynamic quenching mechanisms. AzAla’s insensitivity to polarity avoids false signals from solvent exposure changes .
- Lifetime Measurements : Time-correlated single-photon counting (TCSPC) confirms monoexponential decay, ruling out multi-pathway artifacts common in Trp studies .
- Control Experiments : Compare AzAla-labeled proteins with Trp-negative mutants to disentangle probe-specific effects .
Q. What protocols ensure AzAla’s stability under varying experimental conditions?
Stability Testing :
- pH/Temperature : Monitor fluorescence intensity and Φ across pH 4–10 and 4–50°C. AzAla retains >90% stability in physiological ranges (pH 7.4, 25–37°C) .
- Oxidative Stress : Expose to HO (0–10 mM); AzAla’s hydrocarbon backbone resists oxidation better than Trp’s indole ring .
- Long-Term Storage : Lyophilized AzAla remains stable for >12 months at -80°C; aqueous solutions require 0.02% sodium azide to prevent microbial degradation .
Q. Which analytical techniques validate AzAla’s incorporation and function in complex biological systems?
Multi-Method Approach :
- LC-MS/MS : Quantify AzAla in proteolytic digests using MRM transitions (e.g., m/z 261 → 142) .
- Fluorescence Lifetime Imaging Microscopy (FLIM) : Map AzAla’s spatial distribution in live cells with sub-nanosecond resolution .
- X-Ray Crystallography : Resolve AzAla’s position in protein structures (e.g., PDB 6XYZ) to confirm non-perturbative incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
